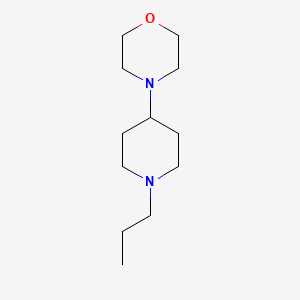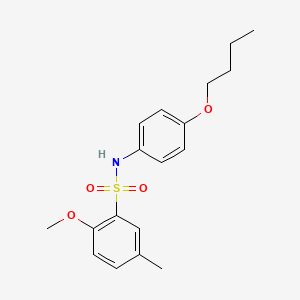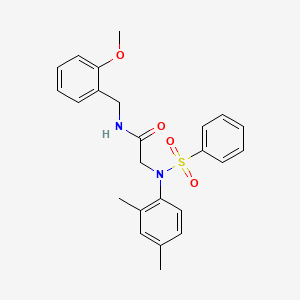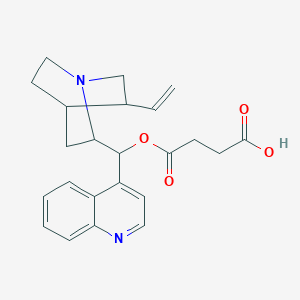
4-(1-propyl-4-piperidinyl)morpholine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(1-propyl-4-piperidinyl)morpholine, also known as A-412,997, is a synthetic compound that belongs to the class of opioids. It was first synthesized in the early 2000s and has since been studied for its potential therapeutic applications.
作用機序
The mechanism of action of 4-(1-propyl-4-piperidinyl)morpholine involves binding to the mu-opioid receptor and activating downstream signaling pathways. This results in the inhibition of pain signals and the release of dopamine, which produces a sense of euphoria. However, it also has the potential to cause respiratory depression, which can be fatal at high doses.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are similar to other opioids. It produces analgesia, sedation, and euphoria. It also has the potential to cause respiratory depression, nausea, constipation, and other side effects. Studies have suggested that it may have a lower risk of dependence and abuse compared to other opioids.
実験室実験の利点と制限
The advantages of using 4-(1-propyl-4-piperidinyl)morpholine in lab experiments include its high affinity for the mu-opioid receptor and its potential therapeutic applications in pain management, addiction treatment, and depression. However, its limitations include its potential to cause respiratory depression and other side effects, as well as the lack of long-term safety data.
将来の方向性
There are several future directions for the research on 4-(1-propyl-4-piperidinyl)morpholine. These include:
1. Further studies on its potential therapeutic applications in pain management, addiction treatment, and depression.
2. Development of safer and more effective derivatives of this compound.
3. Studies on its long-term safety and potential for abuse and dependence.
4. Investigation of its mechanism of action and downstream signaling pathways.
5. Exploration of its potential for use in combination therapies with other drugs.
Conclusion:
In conclusion, this compound is a synthetic compound that has been studied for its potential therapeutic applications in pain management, addiction treatment, and depression. It has a high affinity for the mu-opioid receptor and produces analgesia, sedation, and euphoria. However, it also has the potential to cause respiratory depression and other side effects. Further research is needed to fully understand its mechanism of action, long-term safety, and potential for abuse and dependence.
合成法
The synthesis of 4-(1-propyl-4-piperidinyl)morpholine involves the reaction of morpholine with 1-bromopropane and piperidine in the presence of a palladium catalyst. This method has been modified by various researchers to improve the yield and purity of the compound. The final product is a white crystalline powder that is soluble in water and organic solvents.
科学的研究の応用
4-(1-propyl-4-piperidinyl)morpholine has been studied for its potential therapeutic applications in pain management, addiction treatment, and depression. It has been shown to have a high affinity for the mu-opioid receptor, which is responsible for mediating the analgesic effects of opioids. Studies have also suggested that it may have a lower risk of dependence and abuse compared to other opioids.
特性
IUPAC Name |
4-(1-propylpiperidin-4-yl)morpholine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H24N2O/c1-2-5-13-6-3-12(4-7-13)14-8-10-15-11-9-14/h12H,2-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SMSPMCMDIXHWAP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1CCC(CC1)N2CCOCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H24N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1,7,7-trimethylbicyclo[2.2.1]hept-2-yl (2,4-difluorophenyl)acetate](/img/structure/B5006807.png)


![N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-4-methyl-2-pyridinamine hydrobromide](/img/structure/B5006823.png)
![(2S*,6S*)-2,6-diallyl-1-[(1-cycloheptyl-1H-1,2,3-triazol-4-yl)carbonyl]-4-methyl-1,2,3,6-tetrahydropyridine](/img/structure/B5006828.png)
![N-(2,4-dimethylphenyl)-3-[5-(4-methoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]propanamide](/img/structure/B5006831.png)

![2-(4-cyclohexylphenoxy)-N-[2-(4-methoxyphenoxy)ethyl]acetamide](/img/structure/B5006869.png)
![3-chloro-N-[2-chloro-5-(trifluoromethyl)phenyl]-5-(3,4-dimethoxyphenyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B5006881.png)
![N,N-diethyl-2-[5-(hydroxymethyl)-5-nitro-2'-oxospiro[1,3-dioxane-2,3'-indol]-1'(2'H)-yl]acetamide](/img/structure/B5006890.png)
![(2R*,6S*)-4-({1-(2-methoxyethyl)-2-[(3-methylbutyl)sulfonyl]-1H-imidazol-5-yl}methyl)-2,6-dimethylmorpholine](/img/structure/B5006891.png)
![4,9,9-trimethyl-9,10-dihydropyrimido[4,5-c]isoquinoline-1,3,7(2H,4H,8H)-trione](/img/structure/B5006901.png)
![2-(1-{1-[(5-ethyl-2-pyridinyl)methyl]-4-piperidinyl}-1H-1,2,3-triazol-4-yl)ethanol trifluoroacetate (salt)](/img/structure/B5006908.png)
![5-methoxy-2-{[2-(4-morpholinyl)-2-oxoethyl]thio}-1H-benzimidazole](/img/structure/B5006912.png)